molecular formula C15H15N7O B2496676 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisonicotinamide CAS No. 2310098-20-3

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisonicotinamide

Cat. No.: B2496676
CAS No.: 2310098-20-3
M. Wt: 309.333
InChI Key: OWXOKWDNRJHMDR-UHFFFAOYSA-N
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Description

This compound features a [1,2,4]triazolo[4,3-b]pyridazine core linked to an azetidine ring and an N-methylisonicotinamide group. The triazolopyridazine scaffold is known for its versatility in medicinal chemistry, contributing to interactions with enzymes and receptors through hydrogen bonding and π-π stacking.

Properties

IUPAC Name

N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N7O/c1-20(15(23)11-4-6-16-7-5-11)12-8-21(9-12)14-3-2-13-18-17-10-22(13)19-14/h2-7,10,12H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWXOKWDNRJHMDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN3C=NN=C3C=C2)C(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisonicotinamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that includes an azetidine ring linked to a triazolo-pyridazine moiety. The presence of these heterocyclic structures is often associated with various pharmacological properties, making this compound a candidate for further research.

Structural Characteristics

The molecular formula of this compound is C14_{14}H15_{15}N5_{5}O. The structural features include:

  • Azetidine Ring : A four-membered saturated ring that contributes to the rigidity and conformational stability of the molecule.
  • Triazolo-Pyridazine Moiety : This heterocyclic component enhances the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

Anticancer Properties

Studies have shown that compounds containing triazole and pyridazine rings possess significant anticancer activity. For instance:

  • Cytotoxicity : Preliminary data suggest that this compound may inhibit the proliferation of various cancer cell lines by targeting key proteins involved in cell survival pathways .
Compound NameStructural FeaturesBiological Activity
N-(4-methoxyphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidineSimilar piperidine and triazole structureAnticancer properties
3-[3-chloro phenyl]-5-(triazolopyridazine) derivativesContains triazole and phenyl groupsPotential anti-inflammatory effects
7-[2-methyl-[1,2,4]triazolo[4,3-a]pyridin]-5-fluorobenzamideContains triazole and pyridine ringsAnticancer activity

Anti-inflammatory Activity

Compounds with similar structural features have also been noted for their anti-inflammatory properties. The triazole moiety is often linked to the modulation of inflammatory pathways, suggesting potential therapeutic applications in conditions characterized by chronic inflammation .

Antimicrobial Activity

Research has indicated that derivatives of triazole and pyridazine compounds can exhibit antibacterial properties against various pathogens such as Escherichia coli and Pseudomonas aeruginosa. This suggests potential applications in treating infections caused by resistant bacterial strains .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

  • Synthesis and Characterization : The synthesis of similar compounds has been achieved through various methods including heterocyclization. Characterization techniques such as NMR and mass spectrometry have been employed to confirm structural integrity and purity .
  • Molecular Modeling Studies : Computational studies have provided insights into the binding affinities of these compounds to specific biological targets. Such studies are crucial for understanding the mechanism of action at a molecular level .

Scientific Research Applications

Synthesis of N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisonicotinamide

The synthesis of this compound typically involves multiple steps that may include the formation of the azetidine ring and the attachment of the triazolo-pyridazine moiety. The general synthetic route can be outlined as follows:

  • Formation of Azetidine Ring : The azetidine structure is synthesized through cyclization reactions involving appropriate precursors.
  • Introduction of Triazolo-Pyridazine : This step involves the incorporation of the triazolo-pyridazine fragment through nucleophilic substitution or coupling reactions.
  • Methylation : The final step often includes the methylation of the nitrogen atom in the isonicotinamide part to enhance biological activity.

Biological Activities

The compound exhibits several biological activities that make it a candidate for drug development:

  • Antimicrobial Activity : Compounds with similar structures have shown significant efficacy against various bacterial strains. For instance, derivatives containing triazole rings are known for their antibacterial properties.
  • Anticancer Properties : Research indicates that triazole-containing compounds can inhibit tumor growth and induce apoptosis in cancer cells. Studies have demonstrated that modifications to the triazole structure can enhance anticancer activity.
  • Neuroprotective Effects : Some derivatives have been investigated for their potential to protect neuronal cells from damage, indicating possible applications in neurodegenerative diseases.

Therapeutic Potential

The therapeutic applications of this compound can be categorized as follows:

Therapeutic Area Potential Applications
Infectious DiseasesAntimicrobial agents against resistant strains
OncologyChemotherapeutic agents targeting specific cancer types
NeurologyNeuroprotective drugs for conditions like Alzheimer’s

Case Studies and Research Findings

Several studies have evaluated the efficacy of similar compounds in various biological assays:

  • Antimicrobial Evaluation : A study demonstrated that derivatives with triazolo-pyridazine structures exhibited MIC values lower than 25 µg/mL against Candida albicans, suggesting high potency compared to traditional antifungals like fluconazole .
  • Anticancer Activity : In vitro studies showed that triazole derivatives could significantly reduce cell viability in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
  • Neuroprotection : Compounds similar to this compound have been tested for neuroprotective effects in models of oxidative stress and inflammation .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Scaffold Modifications

The [1,2,4]triazolo[4,3-b]pyridazine core is a common feature in several bioactive compounds:

Compound Substituents Key Functional Groups
Target Compound Azetidin-3-yl, N-methylisonicotinamide Rigid azetidine, polar amide
Lin28-1632 (CAS 108825-65-6) 3-(3-Methyltriazolopyridazin-6-yl)phenyl, N-methylacetamide Phenyl linker, methylacetamide
PF-4254644 Quinoline, (S)-1-methylpyrazole Quinoline core, chiral center
Antiproliferative Derivatives 2,4-Dimethylbenzooxazine, ester groups Esterified side chains, lipophilic moieties

Key Observations :

  • The azetidine ring in the target compound may confer improved metabolic stability compared to flexible alkyl chains in analogs like Lin28-1632 .

Pharmacological Activity

Target Engagement and Selectivity
  • Lin28-1632 : Inhibits Lin28 proteins, which regulate let-7 microRNAs, with applications in regenerative medicine and oncology .
  • PF-4254644: A c-Met inhibitor (IC₅₀ < 1 nM) with high selectivity, attributed to its quinoline-triazolopyridazine hybrid structure .
  • Antiproliferative Derivatives : Loss of thrombin inhibition but gain in endothelial/tumor cell proliferation suppression when benzamidine is replaced with triazolopyridazine .

Implications for Target Compound :
The azetidine-isonicotinamide combination may shift activity toward kinase inhibition (e.g., analogous to c-Met) or metabolic regulation, depending on substituent interactions.

Pharmacokinetic and Metabolic Properties

Parameter Target Compound Lin28-1632 PF-4254644
Solubility Moderate (polar amide) Low (lipophilic phenyl group) Low (quinoline core)
Metabolic Stability Likely high (rigid azetidine) Moderate (susceptible to oxidation) High (fluorinated groups)
Bioavailability Potential for oral administration Topical delivery preferred Optimized for oral dosing

Metabolism Insights : Triazolopyridazine-containing compounds are prone to hepatic oxidation, but the azetidine ring and methyl groups in the target compound may reduce CYP450-mediated degradation .

Q & A

Basic: What are the recommended synthetic pathways for synthesizing N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisonicotinamide, and how can reaction conditions be optimized for high yield?

The synthesis typically involves multi-step organic reactions, including cyclization, coupling, and functional group protection/deprotection. Key steps include:

  • Cyclization of triazolo-pyridazine cores under controlled pH and temperature to avoid side reactions .
  • Azetidine ring formation via nucleophilic substitution, requiring inert atmospheres (e.g., nitrogen) to prevent oxidation .
  • Amide bond formation between the azetidine and isonicotinamide moieties, optimized using coupling agents like EDC/HOBt at 0–25°C .
    Optimization strategies :
  • Use of polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Real-time monitoring via thin-layer chromatography (TLC) or HPLC to track reaction progress .
  • Post-synthesis purification via column chromatography or recrystallization to achieve >95% purity .

Basic: Which spectroscopic and analytical techniques are most effective for characterizing the structural integrity of this compound?

Critical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H/13C NMR to confirm regiochemistry of the triazolo-pyridazine core and azetidine substituents .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns, especially for distinguishing isomers .
  • X-ray Crystallography : For unambiguous determination of 3D conformation and hydrogen-bonding interactions in crystalline forms .
  • HPLC-PDA : To assess purity (>97%) and detect trace impurities from synthetic byproducts .

Advanced: How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

Discrepancies often arise from pharmacokinetic (PK) variability or off-target effects. Methodological approaches include:

  • Comparative PK/PD Studies : Measure bioavailability, half-life, and tissue distribution in animal models to identify metabolic bottlenecks (e.g., cytochrome P450 interactions) .
  • Proteomic Profiling : Use affinity chromatography or thermal shift assays to map off-target interactions in vivo .
  • Computational Modeling : Predict binding modes to primary targets (e.g., kinases) versus secondary targets using molecular docking and MD simulations .
  • Dose-Response Refinement : Adjust dosing regimens in vivo to match effective concentrations observed in vitro .

Advanced: What strategies are employed to analyze the structure-activity relationship (SAR) of derivatives of this compound?

SAR studies focus on systematic structural modifications:

  • Heterocycle Substitution : Replace the triazolo-pyridazine core with triazolo-pyrimidine or imidazo-pyridazine to assess target selectivity .
  • Azetidine Ring Functionalization : Introduce electron-withdrawing groups (e.g., -CF3) to enhance metabolic stability .
  • Isonicotinamide Modifications : Vary the N-methyl group with bulkier substituents (e.g., cyclopropyl) to probe steric effects on receptor binding .
    Key tools :
  • Biochemical Assays : Measure IC50 values against target enzymes (e.g., kinases) using fluorescence polarization or radiometric assays .
  • Free Energy Calculations : Use MM/GBSA or QM/MM to quantify ligand-receptor interaction energies for rational design .

Advanced: How can reaction kinetics and mechanisms be studied for oxidation or reduction pathways involving this compound?

  • Oxidation Studies : Use agents like KMnO4 or DDQ under controlled pH (3–5) and monitor via UV-Vis spectroscopy to track electron transfer .
  • Reduction Pathways : Employ NaBH4 or catalytic hydrogenation (H2/Pd-C), analyzing intermediates via stopped-flow NMR .
  • Kinetic Isotope Effects (KIE) : Deuterium labeling at reactive sites (e.g., azetidine C-H bonds) to elucidate rate-determining steps .
  • DFT Calculations : Simulate transition states and activation barriers to predict dominant reaction pathways .

Basic: What are the critical stability considerations for storing and handling this compound in laboratory settings?

  • Storage Conditions : Store at -20°C in amber vials under argon to prevent photodegradation and oxidation .
  • Solubility : Use DMSO for stock solutions (10 mM), but avoid repeated freeze-thaw cycles to prevent hydrolysis of the amide bond .
  • Stability Assays : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products .

Advanced: How can computational chemistry be leveraged to predict the compound’s interactions with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against kinase or GPCR libraries, prioritizing targets with high docking scores .
  • Binding Free Energy Calculations : Apply MM-PBSA/GBSA to refine affinity predictions and guide synthetic prioritization .
  • Pharmacophore Modeling : Identify essential interaction motifs (e.g., hydrogen bonds with azetidine N-atoms) using MOE or Discovery Studio .

Advanced: What experimental approaches are used to validate the compound’s mechanism of action in enzyme inhibition studies?

  • Enzyme Inhibition Assays : Measure activity against purified enzymes (e.g., CDK8) using ATPase or phosphorylation assays, comparing IC50 values to known inhibitors .
  • Crystallography : Co-crystallize the compound with target enzymes (e.g., PDB deposition) to resolve binding modes .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by observing thermal stabilization of the enzyme .

Basic: How can researchers mitigate challenges in achieving high enantiomeric purity during synthesis?

  • Chiral Resolution : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC .
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in azetidine ring-forming reactions to control stereochemistry .
  • Circular Dichroism (CD) : Verify enantiopurity by comparing experimental CD spectra to computational predictions .

Advanced: What methodologies are recommended for analyzing metabolic stability and cytochrome P450 interactions?

  • Microsomal Incubations : Incubate with human liver microsomes (HLM) and NADPH, quantifying parent compound depletion via LC-MS/MS .
  • CYP Inhibition Assays : Use fluorogenic substrates (e.g., CYP3A4: BFC dealkylation) to determine IC50 values for major CYP isoforms .
  • Metabolite Identification : Perform HRMS/MS fragmentation to characterize phase I/II metabolites .

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